3-[(5-Chloropyrimidin-2-yl)amino]-1-piperidin-1-ylpropan-1-one
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Overview
Description
3-[(5-Chloropyrimidin-2-yl)amino]-1-piperidin-1-ylpropan-1-one is a synthetic organic compound that features a chloropyrimidine moiety linked to a piperidine ring via a propanone bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-Chloropyrimidin-2-yl)amino]-1-piperidin-1-ylpropan-1-one typically involves the following steps:
Formation of the Chloropyrimidine Intermediate: The starting material, 5-chloropyrimidine, is synthesized through the chlorination of pyrimidine using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions.
Amination Reaction: The chloropyrimidine intermediate is then reacted with an amine, such as piperidine, in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3) to form the desired amino derivative.
Coupling with Propanone: The final step involves coupling the amino derivative with a propanone moiety, which can be achieved through a condensation reaction using reagents like acetyl chloride (CH3COCl) or acetic anhydride (C4H6O3) under acidic or basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reagent flow rates, thereby optimizing the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom in the chloropyrimidine ring can be replaced by various nucleophiles like amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Ammonia (NH3), sodium thiolate (NaSR), sodium alkoxide (NaOR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Amino, thiol, or alkoxy derivatives.
Scientific Research Applications
3-[(5-Chloropyrimidin-2-yl)amino]-1-piperidin-1-ylpropan-1-one has several applications in scientific research:
Medicinal Chemistry: It serves as a key intermediate in the synthesis of various pharmaceutical agents, particularly those targeting central nervous system disorders and infectious diseases.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Chemical Biology: It is employed in the design and development of chemical probes for investigating biological pathways and mechanisms.
Industrial Applications: The compound is utilized in the production of agrochemicals and specialty chemicals due to its versatile reactivity.
Mechanism of Action
The mechanism of action of 3-[(5-Chloropyrimidin-2-yl)amino]-1-piperidin-1-ylpropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chloropyrimidine moiety can form hydrogen bonds and hydrophobic interactions with active sites, while the piperidine ring provides structural stability and enhances binding affinity. These interactions can modulate the activity of the target proteins, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[(5-Bromopyrimidin-2-yl)amino]-1-piperidin-1-ylpropan-1-one
- 3-[(5-Fluoropyrimidin-2-yl)amino]-1-piperidin-1-ylpropan-1-one
- 3-[(5-Methylpyrimidin-2-yl)amino]-1-piperidin-1-ylpropan-1-one
Uniqueness
Compared to its analogs, 3-[(5-Chloropyrimidin-2-yl)amino]-1-piperidin-1-ylpropan-1-one exhibits unique properties due to the presence of the chlorine atom, which can influence its electronic distribution and reactivity. This makes it particularly useful in the synthesis of compounds with specific pharmacological profiles and enhances its utility in various chemical reactions.
Properties
IUPAC Name |
3-[(5-chloropyrimidin-2-yl)amino]-1-piperidin-1-ylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN4O/c13-10-8-15-12(16-9-10)14-5-4-11(18)17-6-2-1-3-7-17/h8-9H,1-7H2,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTNVVQVYCUXHHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CCNC2=NC=C(C=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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